molecular formula C10H17N3 B13276530 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B13276530
M. Wt: 179.26 g/mol
InChI Key: AYWLUXMXCMSDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a chemical compound with the molecular formula C10H17N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3

InChI Key

AYWLUXMXCMSDCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC=C2CCN)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.